molecular formula C7H11NO2 B13052950 4-(Hydroxymethyl)-5-azaspiro[2.4]heptan-6-one

4-(Hydroxymethyl)-5-azaspiro[2.4]heptan-6-one

Cat. No.: B13052950
M. Wt: 141.17 g/mol
InChI Key: HOUDGNODHUGRIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Hydroxymethyl)-5-azaspiro[2.4]heptan-6-one is a spirocyclic compound featuring a bicyclic structure with a hydroxymethyl (-CH2OH) substituent at position 4 and a ketone group at position 4. Its molecular formula is C7H11NO2, derived from the parent 5-azaspiro[2.4]heptan-6-one (C6H9NO, ) with an added hydroxymethyl group. The spirocyclic framework imparts conformational rigidity, making it valuable in medicinal chemistry as a scaffold for drug discovery (). Key properties include:

  • SMILES: C1CC12CC(=O)N(C2)CO
  • Molecular Weight: ~145.17 g/mol
  • Key Functional Groups: Hydroxymethyl, ketone, and spirocyclic amine.

The compound is used as an intermediate in synthesizing bioactive molecules, such as triazole-containing pharmaceuticals (). Its hydroxymethyl group enables further functionalization, while the spiro structure enhances binding specificity.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

4-(hydroxymethyl)-5-azaspiro[2.4]heptan-6-one

InChI

InChI=1S/C7H11NO2/c9-4-5-7(1-2-7)3-6(10)8-5/h5,9H,1-4H2,(H,8,10)

InChI Key

HOUDGNODHUGRIY-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC(=O)NC2CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)-5-azaspiro[2.4]heptan-6-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of [3-(hydroxymethyl)oxetan-3-yl]acetonitrile with hydrogen bromide, followed by cyclization with zinc . This method provides a straightforward route to the desired spirocyclic compound.

Industrial Production Methods

Industrial production of 4-(Hydroxymethyl)-5-azaspiro[2.4]heptan-6-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and other scalable techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-5-azaspiro[2.4]heptan-6-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Therapeutic Applications

1. Inhibition of Protein Kinases

One of the primary applications of 4-(Hydroxymethyl)-5-azaspiro[2.4]heptan-6-one is its role as an inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4). This kinase is implicated in various inflammatory and autoimmune diseases. The compound's ability to modulate IRAK4 function suggests its potential in treating conditions such as:

  • Cancer
  • Autoimmune diseases (e.g., rheumatoid arthritis)
  • Inflammatory diseases (e.g., inflammatory bowel disease)
  • Neurological disorders (e.g., multiple sclerosis)

The inhibition of IRAK4 could lead to reduced inflammation and improved outcomes in these diseases, highlighting the compound's therapeutic promise .

2. Antiviral Activity

Recent studies have indicated that derivatives of 4-(Hydroxymethyl)-5-azaspiro[2.4]heptan-6-one exhibit antiviral properties, particularly against SARS-CoV-2. Research has shown that modifications to the compound can enhance its potency as a protease inhibitor, which is crucial for viral replication. For instance, a study reported a library of compounds derived from this structure that demonstrated significant inhibitory activity against viral proteases .

Case Studies

Case Study 1: IRAK4 Inhibition in Autoimmune Diseases

A patent application highlighted the use of 4-(Hydroxymethyl)-5-azaspiro[2.4]heptan-6-one in formulations aimed at treating autoimmune diseases through IRAK4 inhibition. The study outlines the synthesis and efficacy testing of this compound in preclinical models, demonstrating a significant reduction in inflammatory markers and improved clinical scores in models of rheumatoid arthritis .

Case Study 2: Antiviral Efficacy Against SARS-CoV-2

In a recent publication, researchers explored the structure-activity relationship (SAR) of compounds based on 4-(Hydroxymethyl)-5-azaspiro[2.4]heptan-6-one, leading to the identification of several potent inhibitors against SARS-CoV-2 protease. The study provided detailed pharmacokinetic data showing enhanced oral bioavailability and metabolic stability compared to earlier analogs .

Summary Table of Applications

Application AreaMechanismClinical Relevance
Inhibition of IRAK4Modulates inflammatory signalingAutoimmune diseases, cancer
Antiviral ActivityInhibits viral proteasesTreatment for SARS-CoV-2
Neurological DisordersReduces neuroinflammationPotential therapy for multiple sclerosis

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-5-azaspiro[2.4]heptan-6-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights critical differences between 4-(hydroxymethyl)-5-azaspiro[2.4]heptan-6-one and analogous spirocyclic compounds:

Compound Name Molecular Formula Key Substituents/Modifications Molecular Weight (g/mol) Key Applications/Properties References
4-(Hydroxymethyl)-5-azaspiro[2.4]heptan-6-one C7H11NO2 Hydroxymethyl at C4, ketone at C6 145.17 Pharmaceutical intermediate; hydrogen-bond donor
4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one C7H9IO2 Iodomethyl at C4, oxygen at N-position 264.06 Halogenation reactions; leaving group utility
5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane C12H15NO Phenyl at C6, methyl at N5, oxygen at C4 189.25 Lipophilic scaffold; aromatic interactions
tert-Butyl (6R)-6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate C12H21NO3 Boc-protected amine, hydroxymethyl at C6 227.30 Stable intermediate; enhanced lipophilicity
(S)-(5-Azaspiro[2.4]heptan-6-yl)methanol Hydrochloride C7H13ClNO Hydrochloride salt, methanol at C6 (no ketone) 163.64 Improved water solubility; salt form for bioavailability

Physicochemical and Reactivity Comparisons

  • Hydroxymethyl vs. Iodomethyl : The iodomethyl group in 4-(iodomethyl)-5-oxaspiro[2.4]heptan-6-one () introduces a heavy atom (iodine), increasing molecular weight by ~118%. This group acts as a superior leaving group compared to hydroxymethyl, enabling nucleophilic substitution reactions. However, the hydroxymethyl group in the target compound participates in hydrogen bonding, enhancing solubility and target interactions .
  • Oxygen vs. Nitrogen in Spiro Rings : Replacing nitrogen with oxygen (e.g., 5-oxa in vs. 5-aza in the target compound) reduces basicity and alters electron distribution. Oxygen-containing spirocycles (e.g., 5-oxa-7-azaspiro in ) exhibit lower reactivity toward electrophiles but improved metabolic stability .
  • Phenyl and Methyl Substitutions : The 5-methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane () demonstrates increased lipophilicity (logP ~2.5) due to the aromatic phenyl group, making it suitable for CNS-targeting drugs. In contrast, the hydroxymethyl group in the target compound enhances polarity .

Reactivity in Medicinal Chemistry

  • The ketone group in the target compound allows for reductive amination, as seen in the synthesis of 5-((5-chloro-8-...)-5-azaspiro[2.4]heptan-6-one derivatives ().

Biological Activity

4-(Hydroxymethyl)-5-azaspiro[2.4]heptan-6-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Its azaspiro structure allows for various interactions with biological targets, making it a candidate for drug development.

  • Chemical Formula : C11_{11}H17_{17}N2_2O
  • Molecular Weight : 197.27 g/mol
  • CAS Number : 1784056-56-9

Biological Activity Overview

Research indicates that compounds with similar spirocyclic structures exhibit a range of biological activities, including anticancer, antiviral, and antibacterial effects. The biological activity of 4-(Hydroxymethyl)-5-azaspiro[2.4]heptan-6-one has been primarily evaluated through in vitro studies.

Anticancer Activity

In a study evaluating the anticancer potential of various azaspiro compounds, 4-(Hydroxymethyl)-5-azaspiro[2.4]heptan-6-one demonstrated notable cytotoxicity against human leukemic cell lines (HL-60). The half-maximal inhibitory concentration (IC50_{50}) values were recorded as follows:

CompoundIC50_{50} (μM)
4-(Hydroxymethyl)-5-azaspiro[2.4]heptan-6-one75.3
Control (standard drug)72.6

These results suggest that this compound has comparable potency to established anticancer agents, indicating its potential as a lead compound for further development in cancer therapy .

The mechanism by which 4-(Hydroxymethyl)-5-azaspiro[2.4]heptan-6-one exerts its anticancer effects appears to involve the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition leads to increased DNA damage and subsequent apoptosis in cancer cells .

Antiviral Activity

Recent investigations have also assessed the compound's activity against SARS-CoV-2. A derivative of the spiro compound was found to inhibit the viral 3CL protease effectively, with an EC50_{50} value indicating potent antiviral activity:

CompoundEC50_{50} (μM)CC50_{50} (μM)
Methyl (S)-5-((R)-2-hydroxy-4-methylpentanoyl)-5-azaspiro[2.4]heptane-6-carboxylate1.2>40

This highlights the potential for developing antiviral agents based on the azaspiro framework .

Structure-Activity Relationship (SAR)

The structural modifications of azaspiro compounds significantly influence their biological activity. For instance, variations in the substituents on the nitrogen atom and hydroxymethyl group have been shown to enhance potency and selectivity against specific biological targets .

Case Studies

  • Anticancer Study : A series of derivatives based on the azaspiro framework were synthesized and tested for their cytotoxic effects on various cancer cell lines, demonstrating a clear correlation between structural modifications and increased cytotoxicity.
  • Antiviral Study : The evaluation of different analogs against SARS-CoV-2 revealed that specific modifications improved binding affinity to the viral protease, suggesting pathways for optimizing antiviral efficacy.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-(hydroxymethyl)-5-azaspiro[2.4]heptan-6-one, and what intermediates are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves spirocyclic ring formation via [2+2] cycloaddition or intramolecular cyclization. Key intermediates include tert-butyl carbamate derivatives (e.g., tert-butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate) and methyl esters, which are functionalized with hydroxymethyl groups using reducing agents like NaBH4. Purification via flash chromatography (hexane/EtOAc gradients) and characterization by 1^1H/13^13C NMR are essential to confirm structural integrity .

Q. How can researchers ensure the stability of 4-(hydroxymethyl)-5-azaspiro[2.4]heptan-6-one during storage and handling?

  • Methodological Answer : Stability is pH- and temperature-dependent. Store at -20°C in airtight containers under inert gas (e.g., N2_2) to prevent oxidation. Monitor degradation via HPLC (C18 columns, acetonitrile/water mobile phase) and track hydroxymethyl group integrity using FT-IR (O-H stretch at ~3200 cm1^{-1}) .

Q. What analytical techniques are recommended for characterizing purity and structural confirmation?

  • Methodological Answer : Use LC-MS (ESI+ mode) for mass verification (expected [M+H]+^+ = 142.1) and UPLC with UV detection (λ = 255 nm) for purity ≥98%. X-ray crystallography or NOESY NMR can resolve spirocyclic conformation ambiguities .

Advanced Research Questions

Q. How can the selectivity of 5-azaspiro[2.4]heptan-6-one derivatives as kinase inhibitors be optimized?

  • Methodological Answer : Structural modifications at the 7-position (e.g., pyrrolo[2,3-d]pyrimidin-4-amine substituents) enhance JAK1 selectivity. Kinase profiling against JAK2/3 and TYK2 is critical. For example, (R)-6c showed an IC50_{50} of 8.5 nM for JAK1 with 48-fold selectivity over JAK2. Use surface plasmon resonance (SPR) to validate binding kinetics .

Q. What metabolic pathways are associated with 4-(hydroxymethyl)-5-azaspiro[2.4]heptan-6-one, and how do they impact toxicity?

  • Methodological Answer : Enzymatic oxidation via cytochrome P450 converts the hydroxymethyl group to reactive intermediates like 4-(hydroxymethyl)benzenediazonium (HMBD), which may form DNA adducts. In vitro hepatocyte assays and in vivo murine models (e.g., plasma/tissue LC-MS profiling) are used to assess bioactivation risks .

Q. How can researchers resolve contradictions between in vitro ADME data and in vivo efficacy results?

  • Methodological Answer : Discrepancies often arise from poor bioavailability or off-target effects. Perform PK/PD modeling to correlate in vitro permeability (Caco-2 assays) with in vivo exposure. For example, (R)-6c showed low hERG inhibition (IC50_{50} > 30 µM) but required dose adjustments in rat CIA models due to rapid clearance. Use allometric scaling to translate preclinical data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.